Benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester
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Overview
Description
Benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester is a complex organic compound known for its unique chemical properties. This compound is characterized by the presence of a benzoic acid moiety substituted with a chlorine atom and a hydroxyl group, along with a phenyl ester group substituted with two trifluoromethyl groups. The molecular structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 5-chloro-2-hydroxybenzoic acid with 3,5-bis(trifluoromethyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid derivatives.
Reduction: Formation of 3,5-bis(trifluoromethyl)phenyl alcohol derivatives.
Substitution: Formation of substituted benzoic acid esters.
Scientific Research Applications
Benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 5-chloro-2-hydroxy-: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
3,5-Bis(trifluoromethyl)benzoic acid: Lacks the ester and hydroxyl groups, affecting its reactivity and applications.
Uniqueness
Benzoic acid, 5-chloro-2-hydroxy-, 3,5-bis(trifluoromethyl)phenyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
634184-76-2 |
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Molecular Formula |
C15H7ClF6O3 |
Molecular Weight |
384.65 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl] 5-chloro-2-hydroxybenzoate |
InChI |
InChI=1S/C15H7ClF6O3/c16-9-1-2-12(23)11(6-9)13(24)25-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,23H |
InChI Key |
VTOCOJLNMRXIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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